Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO5/c1-19-12(17)9-7-5-6(14)3-4-8(7)15-10(11(9)16)13(18)20-2/h3-5,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTHDMQOLJHZPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC2=C1C=C(C=C2)Cl)C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
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Reagents : 6-Chloroquinoline-2,4-dicarboxylic acid, methanol, sulfuric acid (catalyst).
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Procedure : The dicarboxylic acid is refluxed with excess methanol and catalytic sulfuric acid at 65–80°C for 6–12 hours. The reaction proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by methanol.
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Workup : Neutralization with sodium bicarbonate, followed by solvent evaporation and recrystallization from ethanol/water (3:1).
Key Advantages
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Scalability : Adaptable to industrial-scale production using continuous-flow reactors.
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Purity : High-purity product (>98%) due to minimal side reactions.
Metal-Free Three-Component Cyclization
A novel pseudo three-component reaction avoids metal catalysts, using molecular iodine to facilitate quinoline ring formation.
Synthetic Pathway
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Reagents : Aryl amines (e.g., 4-chloroaniline), dimethyl acetylenedicarboxylate (DMAD), iodine (20 mol%).
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Procedure :
Optimization Insights
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Catalyst Role : Iodine enhances electrophilicity of acetylenedicarboxylate, accelerating cyclization.
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Regioselectivity : Exclusive formation of the 6-chloro-3-hydroxy isomer due to steric and electronic effects.
Hydrolysis of Cyanoguanidine Derivatives
A less conventional approach involves hydrolysis of cyanoguanidine intermediates, enabling late-stage functionalization.
Stepwise Synthesis
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Intermediate Formation :
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Hydrolysis :
Limitations
Industrial-Scale Esterification via Reactive Distillation
Bulk production employs reactive distillation to shift equilibrium toward ester formation.
Process Parameters
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Reactor Type : Packed-bed reactor with ion-exchange resin (e.g., Amberlyst 15).
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Conditions : 90–110°C, methanol-to-acid molar ratio of 5:1.
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Yield : 90–92% with continuous methanol recycling.
Economic and Environmental Impact
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Waste Reduction : Minimal solvent use and 99% methanol recovery.
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Energy Efficiency : Integrated heat exchangers reduce energy consumption by 40%.
Comparative Analysis of Methods
| Method | Yield (%) | Catalyst | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed Esterification | 78–85 | H₂SO₄ | 6–12 | Industrial |
| Metal-Free Cyclization | 72–80 | I₂ | 8–10 | Lab-scale |
| Cyanoguanidine Hydrolysis | 65–70 | H₂SO₄ | 12–16 | Pilot-scale |
| Reactive Distillation | 90–92 | Amberlyst 15 | 4–6 | Industrial |
Chemical Reactions Analysis
Types of Reactions
Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 6-chloro-3-oxoquinoline-2,4-dicarboxylate.
Reduction: Formation of dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarbinol.
Substitution: Formation of 6-amino-3-hydroxyquinoline-2,4-dicarboxylate derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated across several scientific fields:
1. Chemistry
- Building Block : It serves as a building block for synthesizing more complex quinoline derivatives, facilitating further research into novel compounds.
2. Biology
- Antimicrobial Activity : Research indicates that Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate exhibits potential antimicrobial properties against various microbial strains .
- Anticancer Properties : Studies are ongoing to explore its effectiveness in inhibiting cancer cell growth through specific molecular interactions.
3. Medicine
- Drug Development : Due to its unique chemical structure, the compound is being explored for potential therapeutic applications, particularly in drug design targeting specific biological pathways.
4. Industry
- Dyes and Pigments : The compound is utilized in the production of dyes and pigments, leveraging its chemical reactivity for industrial applications.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant effectiveness against strains of bacteria such as E. coli and Staphylococcus aureus. The compound inhibited bacterial growth at concentrations as low as 50 µg/mL .
Case Study 2: Anticancer Research
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. This suggests a potential role in cancer therapeutics, warranting further investigation into its mechanisms and efficacy in vivo .
Mechanism of Action
The mechanism of action of Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or microbial inhibition.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
| Compound Name | Substituents | Core Structure | Key Differences |
|---|---|---|---|
| Dimethyl 3-fluoropyridine-2,4-dicarboxylate | 3-Fluoro, pyridine core | Pyridine | Heterocyclic core (pyridine vs. quinoline) |
| Dimethyl 6-iodo-2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate | 6-Iodo, 2-methyl, dihydroquinoline | Dihydroquinoline | Reduced ring saturation, iodo substituent |
| Quinoline-2,3-dicarboxylic acid dimethylester | Ester groups at 2,3 | Quinoline | Ester positions (2,3 vs. 2,4) |
| Ethyl 4-chloro-7-methylquinoline-3-carboxylate | Ethyl ester, 7-methyl, 4-chloro | Quinoline | Ester type (ethyl vs. methyl), substituent positions |
Substituent Impact :
- Halogen Effects: The chloro group at position 6 in the target compound enhances electron-withdrawing effects compared to fluoro (in pyridine analogs) or iodo (in dihydroquinoline derivatives), influencing reactivity and binding affinity .
- Ester Groups: Methyl esters (vs. ethyl in analogs like Ethyl 4-chloro-7-methylquinoline-3-carboxylate) increase solubility in polar solvents but may reduce metabolic stability .
Spectroscopic and Physicochemical Properties
- NMR Data : The target compound’s 13C-NMR would show distinct peaks for the chloro (δ ~120–140 ppm) and ester carbonyl groups (δ ~165–170 ppm), differing from pyridine analogs (e.g., δ 150.1 ppm for fluoropyridine derivatives) .
- HRMS: Molecular ion peaks align with calculated masses (e.g., [M+H]+ ≈ 337.13 for indazoloquinoline derivatives), but exact values vary with substituent atomic masses .
Biological Activity
Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate (DMCHQ) is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of DMCHQ, supported by research findings, data tables, and case studies.
The biological activity of DMCHQ is believed to involve interactions with specific molecular targets within cells. These interactions can modulate various signaling pathways related to cell growth, apoptosis, and microbial inhibition. The compound may act on enzymes or receptors critical for these processes.
Antimicrobial Activity
Research has indicated that DMCHQ exhibits significant antimicrobial properties. A study investigating its antibacterial effects against various bacterial strains demonstrated that DMCHQ has a notable inhibition zone when tested using the disc diffusion method.
Table 1: Antibacterial Activity of DMCHQ
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15.5 |
| Staphylococcus aureus | 14.2 |
| Pseudomonas aeruginosa | 13.8 |
| Salmonella typhimurium | 12.5 |
This table summarizes the effectiveness of DMCHQ against common pathogenic bacteria, highlighting its potential as a therapeutic agent in treating infections caused by multidrug-resistant strains.
Anticancer Activity
In addition to its antimicrobial effects, DMCHQ has been evaluated for its anticancer properties. A series of in vitro studies assessed its cytotoxicity against various cancer cell lines. The results indicated that DMCHQ exhibited selective cytotoxicity towards cancer cells while sparing normal cells.
Table 2: Cytotoxicity of DMCHQ Against Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 18.5 |
| HeLa (Cervical Cancer) | 22.0 |
| A549 (Lung Cancer) | 20.5 |
The IC50 values reflect the concentration required to inhibit cell growth by 50%, demonstrating DMCHQ's potential as an anticancer agent.
Case Studies
- Antimicrobial Study : A study published in a peer-reviewed journal highlighted the synthesis and evaluation of DMCHQ derivatives against multidrug-resistant bacterial strains. The derivatives exhibited enhanced antimicrobial activity compared to the parent compound, suggesting that structural modifications can improve efficacy .
- Cytotoxicity Assessment : Another research project focused on the cytotoxic effects of DMCHQ on human cancer cell lines. The findings revealed that DMCHQ induced apoptosis in cancer cells through the activation of caspase pathways, indicating a mechanism for its anticancer activity .
Q & A
Q. What are the optimal reaction conditions for synthesizing dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate?
The synthesis typically involves multi-step protocols, including cyclization and esterification. Key parameters include:
- Temperature control : Reactions often proceed at reflux (e.g., 80–100°C) in polar solvents like ethanol or DMF .
- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄, NaOEt) enhance yields during esterification or cyclization steps .
- Purification : Column chromatography with silica gel and solvent mixtures (e.g., hexane/ethyl acetate) is recommended for isolating the pure product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
A combination of methods ensures accurate structural elucidation:
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., chloro and hydroxy groups) .
- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹ and hydroxy O-H bands at ~3200 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
Q. How can researchers determine the purity and identity of the compound post-synthesis?
- HPLC : Reverse-phase chromatography with UV detection at 254 nm monitors purity (>95% recommended for biological assays) .
- Melting Point Analysis : Consistency with literature values confirms identity .
- Elemental Analysis : Matches calculated and observed C/H/N percentages to validate stoichiometry .
Advanced Questions
Q. How can contradictory spectroscopic data during structural elucidation be resolved?
Contradictions (e.g., unexpected NMR splitting or IR bands) require cross-validation:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns coupling networks .
- X-ray Crystallography : Provides definitive bond lengths/angles and confirms regiochemistry (e.g., hydroxy group position) .
- Computational Modeling : DFT calculations predict NMR/IR spectra for comparison with experimental data .
Q. What strategies are recommended for analyzing the compound’s stability under various conditions?
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures under controlled heating .
- Accelerated Stability Studies : Expose the compound to humidity (40–75% RH), heat (40–60°C), and light to simulate long-term storage .
- pH-Dependent Stability : Monitor degradation via HPLC in buffers (pH 1–13) to identify labile functional groups (e.g., ester hydrolysis) .
Q. What computational methods are suitable for predicting the compound’s reactivity in different solvents?
- Molecular Dynamics (MD) Simulations : Model solvation effects and solvent-accessible surfaces to predict solubility .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
- COSMO-RS : Predicts partition coefficients (logP) and solvent compatibility .
Q. What are the challenges in achieving regioselective esterification during synthesis?
Competing esterification at multiple hydroxy/carboxyl sites can occur. Mitigation strategies include:
- Protecting Groups : Temporarily block reactive sites (e.g., silylation of hydroxy groups) to direct esterification .
- Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to favor specific intermediates .
- Kinetic Monitoring : Track reaction progress via TLC to optimize stopping points for regioselectivity .
Q. How to design a study to evaluate the compound’s interaction with biological targets?
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with enzymes/receptors (e.g., quinoline-binding kinases) .
- In Vitro Assays : Test inhibition of target enzymes (e.g., fluorescence-based kinase assays) and measure IC₅₀ values .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents) to correlate structural features with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
